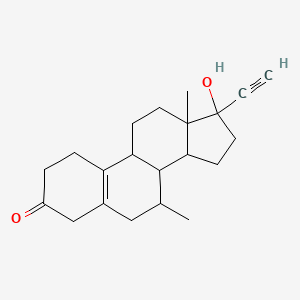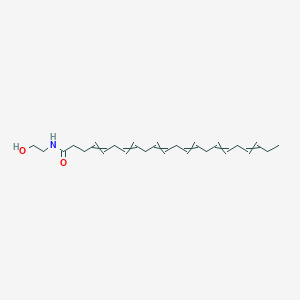
Docosahexaenoylethanolamide (DHEA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosahexaenoyl Ethanolamide: is a bioactive lipid molecule derived from docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. It is known for its significant role in various physiological processes, including anti-inflammatory and neuroprotective effects. This compound is found in the brain and retina, where it contributes to cellular signaling and homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosahexaenoyl Ethanolamide can be synthesized through the reaction of docosahexaenoyl chloride with ethanolamine in the presence of a base, such as triethylamine, under an inert atmosphere. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to prevent degradation of the product .
Industrial Production Methods: Industrial production of Docosahexaenoyl Ethanolamide involves enzymatic synthesis using lipases. This method is preferred due to its high specificity and mild reaction conditions. The process includes the use of natural deep eutectic solvents and commercial lipases like Novozym 435, which catalyze the reaction between docosahexaenoic acid ethyl ester and ethanolamine .
Analyse Chemischer Reaktionen
Types of Reactions: Docosahexaenoyl Ethanolamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives, such as 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like amines and thiols can react with Docosahexaenoyl Ethanolamide under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives like 10,17-dihydroxydocosahexaenoyl ethanolamide.
Reduction: Reduced forms of the compound, though less commonly studied.
Substitution: Various substituted ethanolamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Docosahexaenoyl Ethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and enzyme interactions.
Wirkmechanismus
Docosahexaenoyl Ethanolamide exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It binds to cannabinoid receptors, particularly CB1 and CB2, modulating their activity and influencing pain perception and inflammation.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory cells like mast cells.
Neuroprotective Mechanisms: It promotes neurite growth and synaptogenesis, enhancing synaptic activity and protecting neurons from damage.
Vergleich Mit ähnlichen Verbindungen
Arachidonoyl Ethanolamide: Another endocannabinoid with similar signaling properties but derived from arachidonic acid.
Eicosapentaenoyl Ethanolamide: Derived from eicosapentaenoic acid, it shares anti-inflammatory properties but has different receptor affinities and biological effects.
Uniqueness: Docosahexaenoyl Ethanolamide is unique due to its high affinity for cannabinoid receptors and its potent anti-inflammatory and neuroprotective effects. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research and applications .
Eigenschaften
Molekularformel |
C24H37NO2 |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27) |
InChI-Schlüssel |
GEEHOLRSGZPBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


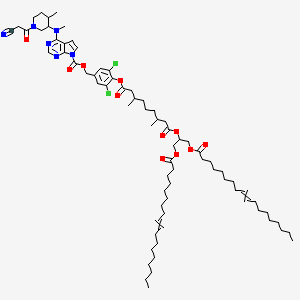

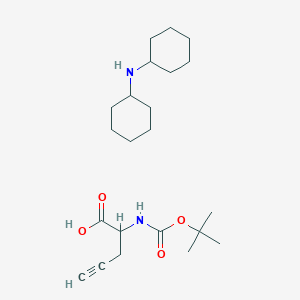
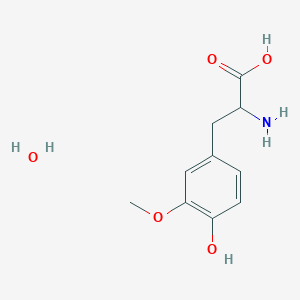

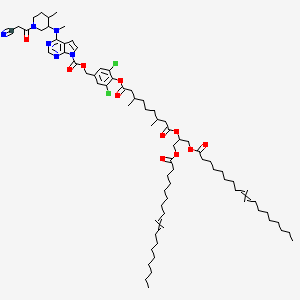

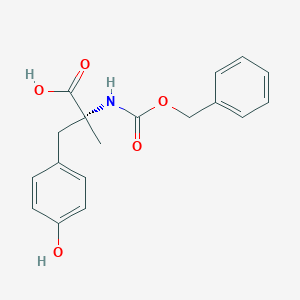
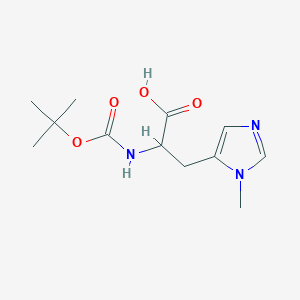
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)
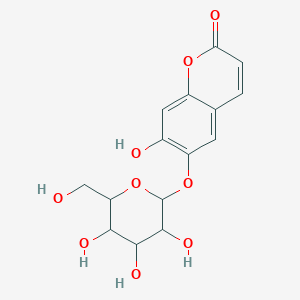
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)

